C14H13ClF3N5O3S
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Overview
Description
The compound with the molecular formula C14H13ClF3N5O3S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H13ClF3N5O3S typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of reagents such as and to facilitate the formation of the desired ring structures.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, fluorine, and sulfur. This can be achieved through halogenation reactions using reagents like or .
Final Assembly: The final steps involve coupling reactions to assemble the complete molecule. This may require the use of catalysts such as or to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis under controlled conditions.
Purification Processes: Techniques such as , , and are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
C14H13ClF3N5O3S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include and .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
C14H13ClF3N5O3S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C14H13ClF3N5O3S involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.
Interact with Receptors: Modulate the activity of receptors on cell surfaces, affecting cellular signaling and function.
Alter Gene Expression: Influence the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
C14H13ClF3N5O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C14H12ClF3N4O3S: A closely related compound with a similar structure but different functional groups.
C14H13ClF2N5O3S: Another related compound with one less fluorine atom.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound with the molecular formula C14H13ClF3N5O3S is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antioxidant, and anti-inflammatory activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated aromatic ring, trifluoromethyl group, and a sulfonamide moiety, which are known to influence its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, preliminary studies have demonstrated its effectiveness against pathogens such as Vibrio cholerae and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Vibrio cholerae | 25-50 | Gram-negative |
Enterococcus faecalis | 25-50 | Gram-positive |
Micrococcus luteus | 25 | Gram-positive |
Shigella sonei | 25 | Gram-negative |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. It was found to exhibit moderate antioxidant properties, comparable to known antioxidants such as ascorbic acid. The antioxidant activity was assessed using the DPPH radical scavenging assay, which measures the ability of compounds to neutralize free radicals.
Table 2: Antioxidant Activity Assessment
Compound | EC50 (µg/mL) |
---|---|
This compound | 55.52 |
Ascorbic Acid | Reference |
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant activities, this compound has been investigated for its anti-inflammatory properties . Certain flavonoids derived from related compounds have shown significant anti-inflammatory effects, suggesting a potential for this compound to exhibit similar activity. In comparative studies, several flavonoids demonstrated higher anti-inflammatory activity than the standard control mefenamic acid .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating resistant infections.
- Antioxidant Mechanism Investigation : Research into the mechanisms behind its antioxidant activity suggested that this compound may act by donating electrons to free radicals, thereby stabilizing them and preventing cellular damage.
- Inflammation Model Studies : In vivo studies using models of inflammation indicated that this compound could reduce inflammatory markers significantly compared to untreated controls, supporting its potential use in managing inflammatory diseases.
Properties
Molecular Formula |
C14H13ClF3N5O3S |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C14H13ClF3N5O3S/c15-10-7-8(23-5-1-2-6-27(23,25)26)3-4-9(10)11(24)19-13-20-12(21-22-13)14(16,17)18/h3-4,7H,1-2,5-6H2,(H2,19,20,21,22,24) |
InChI Key |
CPZXLEVUNZKRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NNC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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